5-OH-Jwh-018

Description

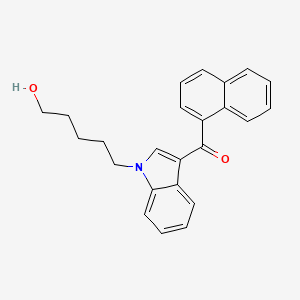

Structure

3D Structure

Properties

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHBAICDASCCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016539 | |

| Record name | JWH-018 N-(5-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335161-21-2 | |

| Record name | 5-OH-JWH-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-018 N-(5-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OH-JWH-018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ914XMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

in vitro metabolism of JWH-018 to 5-OH-Jwh-018

An In-Depth Technical Guide to the In Vitro Metabolism of JWH-018 to 5-OH-JWH-018

Introduction

JWH-018 (1-pentyl-3-(1-naphthoyl)indole) stands as one of the earliest and most well-known synthetic cannabinoids, frequently identified as the primary psychoactive agent in herbal incense products marketed under names like "Spice" and "K2".[1][2][3] While structurally distinct from Δ⁹-tetrahydrocannabinol (Δ⁹-THC), it acts as a potent full agonist at both the CB1 and CB2 cannabinoid receptors.[4][5] The clinical toxicology of JWH-018 often presents with greater severity than cannabis, including effects like extreme agitation, psychosis, and seizures.[1][6] This discrepancy has driven significant research into its metabolic fate.

A critical aspect of JWH-018's pharmacology is that it undergoes extensive Phase I metabolism to produce multiple hydroxylated derivatives.[3][7] Unlike many drugs where metabolism leads to detoxification, these metabolites can retain significant biological activity, binding to and activating cannabinoid receptors.[8][9] The formation of (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalene-1-yl)-methanone, commonly known as this compound or JWH-018 ω-OH, is a primary metabolic route.[1][2][10] Understanding the enzymatic processes governing this conversion is paramount for forensic identification, clinical diagnostics, and comprehending the compound's complete toxicological profile.

This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the core principles and methodologies for studying the in vitro metabolism of JWH-018 to this compound.

Section 1: The Enzymology of JWH-018 Hydroxylation

The biotransformation of JWH-018 is predominantly a process of oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[6][7] This initial step, known as Phase I metabolism, introduces polar hydroxyl groups onto the lipophilic parent molecule, facilitating subsequent conjugation (Phase II) and excretion.

1.1 Key Cytochrome P450 Isoforms

Kinetic analyses using human liver microsomes (HLMs) and recombinant human CYP enzymes have definitively identified CYP2C9 and CYP1A2 as the major isoforms responsible for the oxidative metabolism of JWH-018.[7][10][11] While other enzymes may play a minor role, the contribution from CYP2C19, 2D6, 2E1, and 3A4 is considered minimal.[7] The polymorphic nature of CYP2C9 is of particular clinical interest, as genetic variants can lead to altered rates of metabolism, potentially explaining the diverse toxicity observed among individuals.[1][6][10]

1.2 Sites of Metabolic Attack

In vitro studies have revealed that hydroxylation can occur at multiple positions on the JWH-018 molecule[3]:

-

N-Alkyl (Pentyl) Side Chain: This is a major site of oxidation, leading to the formation of monohydroxylated metabolites at the terminal (ω) position to create this compound, and at the sub-terminal (ω-1) position to create 4-OH-JWH-018.[1][2][10]

-

Indole Ring: The indole moiety can also be hydroxylated.

-

Naphthalene Ring System: Monohydroxylation of the naphthalene structure is another observed metabolic pathway.

Further oxidation of the primary alcohol, this compound, can occur via cytosolic alcohol and aldehyde dehydrogenases to form the corresponding carboxylic acid metabolite, which is a major urinary biomarker.[12]

Section 2: A Practical Guide to In Vitro Metabolism Using Human Liver Microsomes

To investigate the formation of this compound, the most common and robust in vitro model is an incubation assay with pooled human liver microsomes (HLMs). HLMs are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I enzymes, particularly CYPs.[13][14]

2.1 Objective

To characterize and quantify the formation of the this compound metabolite from the parent JWH-018 compound over time when incubated with human liver microsomes in the presence of a necessary enzymatic cofactor.

2.2 Experimental Protocol

This protocol is a self-validating system, incorporating essential controls to ensure the observed metabolite formation is a direct result of CYP-mediated enzymatic activity.

Materials & Reagents:

-

JWH-018 (≥99% purity)

-

This compound analytical standard (≥98% purity)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase) or 20 mM NADPH stock

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), LC-MS grade, chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Thermomixer or shaking water bath set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of JWH-018 in ACN or DMSO. Serially dilute to create working solutions. The final substrate concentration in the incubation should be optimized, typically between 1-10 µM, to be near the enzyme's Km for accurate kinetic assessment.[7]

-

Thaw pooled HLMs on ice immediately before use.[13] Dilute the HLM stock with cold phosphate buffer to achieve a working concentration of 2 mg/mL. The final protein concentration in the incubation will be 1 mg/mL.[15]

-

-

Incubation Setup:

-

For each time point (e.g., 0, 5, 15, 30, 60 min) and control, label microcentrifuge tubes.

-

Prepare a master mix containing buffer and the HLM working solution. Add the required volume to each tube.

-

Add the JWH-018 working solution to each tube to achieve the desired final concentration.

Component Volume (µL) for 200 µL Final Final Concentration 100 mM Phosphate Buffer, pH 7.4 88 50 mM HLM working solution (2 mg/mL) 100 1 mg/mL JWH-018 working solution (e.g., 20 µM) 2 1 µM Pre-warm to 37°C NADPH Regenerating System 10 1 mM NADP+ -

-

Pre-Incubation:

-

Vortex the tubes gently and place them in the thermomixer at 37°C for 5 minutes to allow the system to reach thermal equilibrium.[15]

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each tube (except for the -NADPH control).[13] Vortex immediately. The time of addition is t=0.

-

-

Incubation:

-

Incubate the reactions at 37°C with gentle agitation (e.g., 600 rpm).

-

-

Reaction Termination:

-

At each designated time point, terminate the reaction by adding 400 µL (2 volumes) of ice-cold acetonitrile. This action serves two purposes: it denatures and precipitates the microsomal proteins, instantly halting all enzymatic activity, and it extracts the analytes into the solvent.

-

Vortex vigorously for 30 seconds.

-

-

Sample Processing:

-

Centrifuge the terminated samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

2.3 Mandatory Controls for a Self-Validating System:

-

Zero-Time Point (t=0): Add the termination solvent before adding the NADPH regenerating system. This establishes the baseline and accounts for any non-enzymatic degradation or contamination.

-

No NADPH Control (-NADPH): Replace the NADPH solution with buffer. This is a critical control to prove that metabolite formation is dependent on the CYP cofactor, thus confirming enzymatic activity.

-

Heat-Inactivated Control: Before the assay, pre-heat a separate aliquot of the HLM working solution at 45°C for 30 minutes. Run this sample at the longest time point. The absence of metabolite formation confirms the reaction is enzymatic and not due to chemical degradation at 37°C.[13]

Section 3: Analytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for the selective detection and accurate quantification of JWH-018 and its metabolites due to its superior sensitivity and specificity.[16][17][18]

3.1 Chromatographic Separation

-

Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18) is typically used for separation.[16]

-

Mobile Phases: Gradient elution is employed to resolve the analytes from matrix components.

-

Gradient: A typical gradient starts with a higher percentage of aqueous phase, ramping up to a high percentage of organic phase to elute the lipophilic compounds.

3.2 Mass Spectrometric Detection

-

Ionization: Positive electrospray ionization (ESI+) is the standard mode for these analytes.[16][18]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated molecular ion ([M+H]+) of this compound as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This precursor → product ion transition is highly specific to the analyte.

3.3 Data Analysis and Quantification

To quantify the amount of this compound formed, a standard curve must be constructed. This is achieved by preparing a series of known concentrations of the this compound analytical standard in the same matrix as the samples (i.e., terminated incubation mix from a control reaction). The peak area response from the LC-MS/MS is plotted against concentration, and a linear regression is applied. The concentration of the metabolite in the experimental samples can then be accurately calculated from this curve.

Section 4: Data Summary and Interpretation

The results of the in vitro assay provide critical data on the metabolic fate of JWH-018. Plotting the concentration of this compound formed against time allows for the determination of the initial rate of formation.

Table 1: Enzyme Kinetic Parameters for JWH-018 Metabolism

While a full kinetic analysis is beyond the scope of this guide, published data from recombinant enzymes provide insight into the relative contributions of the key CYPs.

| Enzyme | Metabolite(s) Formed | Km (µM) | Vmax (nmol/min/nmol P450) |

| CYP2C9 | ω-OH, ω-1-OH | 0.81 - 7.3 | 0.0053 - 2.7 |

| CYP1A2 | ω-OH, ω-1-OH, ω-COOH, Indole-OH | 0.81 - 7.3 | 0.0053 - 2.7 |

Data synthesized from kinetic analyses in human liver microsomes and recombinant proteins.[7]

The high affinity (low Km values) of both CYP2C9 and CYP1A2 for JWH-018 underscores their primary role in its clearance.[7] These in vitro findings are crucial as they mirror the metabolic profiles observed in human urine samples, validating the model's clinical relevance.[7] The demonstration that this compound is a major metabolite, combined with separate findings that it is a potent CB1 receptor agonist itself, helps to explain the intense and prolonged toxicological effects reported by users of JWH-018.[8][9]

Conclusion

The in vitro metabolism of JWH-018 to this compound is a well-defined process primarily mediated by CYP2C9 and CYP1A2. The experimental framework detailed in this guide, centered on a robust human liver microsomal assay coupled with sensitive LC-MS/MS analysis, provides a reliable system for studying this biotransformation. A thorough understanding of these metabolic pathways is not an academic exercise; it is fundamental to the efforts of forensic toxicologists in identifying drug use, informs clinicians on potential toxicity mechanisms, and aids researchers in predicting the metabolic fate of new generations of synthetic cannabinoids. The fact that major metabolites retain significant pharmacological activity is a defining characteristic of JWH-018 and underscores the necessity of these detailed metabolic investigations.

References

-

Brents, L. K., DeLuca, M. A., Ciolino, L. A., & Prather, P. L. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Drug Metabolism and Disposition, 40(11), 2174–2184. [Link]

-

Moran, C. L., Le, V. H., Chimalakonda, K. C., Smedley, A. L., & Carlier, J. (2011). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical and Bioanalytical Chemistry, 401(5), 1597–1606. [Link]

-

Hess, C., Schoeder, C. T., Pillai, S., & Madea, B. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. Toxicology Letters, 285, 93–101. [Link]

-

Hess, C., Schoeder, C. T., Pillai, S., & Madea, B. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. Toxicology Letters, 285, 93–101. [Link]

-

Hess, C., Schoeder, C. T., Pillai, S., & Madea, B. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. Toxicology Letters, 285, 93–101. [Link]

-

De Jager, A. D., & Warner, J. C. (2013). Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards. Journal of Analytical Toxicology, 37(5), 263–270. [Link]

-

Yeter, O., Akkoç, H., & Kocatürk, H. (2022). Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat. Scientific Reports, 12(1), 1332. [Link]

-

Helander, A., Bäckberg, M., Hultén, P., & Beck, O. (2011). Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Diva-portal.org. [Link]

-

Ciolino, L. A., Raney, T. A., & Brents, L. K. (2015). Metabolism of Classical Cannabinoids and the Synthetic Cannabinoid JWH-018. The AAPS Journal, 17(3), 549–553. [Link]

-

Wintermeyer, A., Möller, I., Thevis, M., Jünger, J., & Tübergen, D. (2010). In vitro phase I metabolism of the synthetic cannabimimetic JWH-018. Analytical and Bioanalytical Chemistry, 398(5), 2149–2161. [Link]

-

Nguyen, H. T., Le, T. H., & Pham, T. H. (2021). Simultaneous quantification of JWH-018, JWH-073, and their metabolites (4-OH JWH-018, 3-OH JWH-073) in human plasma and urine samples by LC-MS/MS. Journal of Analytical Science and Technology, 12(1), 38. [Link]

-

Brents, L. K., Reichard, E. E., Zimmerman, S. M., Moran, J. H., & Prather, P. L. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE, 6(7), e21917. [Link]

-

Holm, N. B., Linnet, K., & Dalsgaard, P. W. (2016). JWH-018 ω-OH, a shared hydroxy metabolite of the two synthetic cannabinoids JWH-018 and AM-2201, undergoes oxidation by alcohol dehydrogenase and aldehyde dehydrogenase enzymes in vitro forming the carboxylic acid metabolite. Toxicology Letters, 259, 35–43. [Link]

-

Wang, G., & Huestis, M. A. (2017). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Pharmacology, 8, 253. [Link]

-

Carlier, J., Diao, X., & Scheidweiler, K. B. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Drug Testing and Analysis, 9(10), 1547–1558. [Link]

-

Wintermeyer, A., Möller, I., Thevis, M., Jünger, J., & Tübergen, D. (2010). In vitro phase I metabolism of the synthetic cannabimimetic JWH-018. Analytical and Bioanalytical Chemistry, 398(5), 2149–2161. [Link]

-

Brents, L. K., Reichard, E. E., Zimmerman, S. M., Moran, J. H., & Prather, P. L. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE, 6(7), e21917. [Link]

-

Mardal, M., Dalsgaard, P. W., & Linnet, K. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. International Journal of Legal Medicine, 136(3), 811–823. [Link]

-

Chimalakonda, K. C., Moran, C. L., Kennedy, P. D., Endres, G. W., & Uzieblo, A. (2011). METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073. Journal of Analytical Toxicology, 35(8), 539–546. [Link]

-

Wagmann, L., Stiller, R., & Meyer, M. R. (2020). Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry. Drug Testing and Analysis, 12(11-12), 1626–1637. [Link]

Sources

- 1. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro phase I metabolism of the synthetic cannabimimetic JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. antoniocasella.eu [antoniocasella.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. JWH-018 ω-OH, a shared hydroxy metabolite of the two synthetic cannabinoids JWH-018 and AM-2201, undergoes oxidation by alcohol dehydrogenase and aldehyde dehydrogenase enzymes in vitro forming the carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selectscience.net [selectscience.net]

- 18. diva-portal.org [diva-portal.org]

- 19. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: Beyond the Parent Compound

The synthetic cannabinoid JWH-018 (1-pentyl-3-(1-naphthoyl)indole) was among the first and most prevalent psychoactive substances identified in "Spice" or "K2" herbal incense products.[1][2] While the initial focus of pharmacological studies was on the parent compound, it quickly became evident that its metabolic fate was crucial to understanding its full toxicological and physiological impact. Unlike Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis which is metabolized to a single major active metabolite, JWH-018 undergoes extensive Phase I metabolism by cytochrome P450 enzymes (primarily CYP2C9) to produce numerous monohydroxylated metabolites.[2][3][4]

A critical finding was that these metabolites are not simply inactive byproducts destined for excretion; many retain significant biological activity.[5][6] This guide provides a detailed technical examination of the primary pharmacological actions of a key, potent metabolite: (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, commonly known as 5-OH-JWH-018. This metabolite is formed by hydroxylation at the terminal omega (ω) carbon of the N-pentyl chain.[5] We will dissect its receptor binding profile, functional efficacy, and the downstream signaling cascades it initiates, providing a comprehensive picture of why understanding metabolite pharmacology is essential for the scientific and drug development communities.

Cannabinoid Receptor Binding Profile: A High-Affinity Interaction

The foundational pharmacological action of any cannabinoid ligand is its ability to bind to cannabinoid receptors. This compound, like its parent compound, demonstrates high-affinity binding to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[5][7] The binding affinity, expressed as the inhibition constant (Kᵢ), quantifies the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a stronger ligand-receptor interaction.

Critically, studies show that this compound and other monohydroxylated metabolites bind to CB1 receptors with affinities equivalent to, or in some cases greater than, that of Δ⁹-THC.[8][9] This potent binding is the first step in initiating a cellular response and is a key determinant of the compound's potency. The carboxy metabolite, however, fails to bind to CB1Rs, indicating that the terminal hydroxyl group is permissible for high-affinity interaction while a carboxyl group is detrimental.[5][9]

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Kᵢ)

| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Source(s) |

|---|---|---|---|

| This compound (M2) | 2.6 ± 0.3 | 115 | [2][5][7] |

| JWH-018 (Parent) | 9.00 ± 5.00 | 2.94 ± 2.65 | [10] |

| Δ⁹-THC | 15.29 ± 4.5 | ~21 |[2][7] |

Note: Kᵢ values are compiled from multiple studies and may vary based on experimental conditions (e.g., tissue source, radioligand used). The data clearly illustrates the high affinity of this compound for the CB1 receptor.

Functional Activity and Intracellular Signaling

Beyond simple binding, the crucial pharmacological question is one of functional activity or efficacy: what happens after the ligand binds? this compound acts as a potent, full agonist at the CB1 receptor.[5][8][9] This is a defining characteristic that distinguishes it and its parent compound from THC, which is a partial agonist.[2][[“]] A full agonist is capable of eliciting the maximum possible response from the receptor system, whereas a partial agonist produces a sub-maximal response even at saturating concentrations. This higher efficacy may contribute to the greater prevalence of adverse effects observed with synthetic cannabinoid use compared to cannabis.[5][9]

G-Protein Coupling and Adenylyl Cyclase Inhibition

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[2] Agonist binding by this compound initiates a conformational change in the receptor, catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can modulate downstream effectors.

The canonical signaling pathway for CB1 receptor activation involves the inhibition of the enzyme adenylyl cyclase by the activated Gαi/o subunit. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[12] Studies on human metabolites have confirmed their ability to potently inhibit adenylyl cyclase activity via CB2 receptors as well.[7]

Modulation of Other Effector Systems

Activation of CB1 receptors by potent agonists like JWH-018 also leads to the modulation of other critical signaling pathways, and it is mechanistically sound to attribute these actions to its equally potent 5-OH metabolite. These pathways include:

-

MAPK/ERK Pathway Activation: JWH-018 has been shown to increase the phosphorylation and activation of the ERK1/2 mitogen-activated protein kinase (MAPK) pathway.[12] This pathway is integral to regulating cellular processes like gene expression, proliferation, and survival.

-

Ion Channel Modulation: The G-protein subunits can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. This results in a net hyperpolarization of the neuron and a reduction in neurotransmitter release.[12]

Caption: CB1 Receptor signaling pathway activated by this compound.

In Vivo Pharmacological Consequences

The high affinity and full agonist activity of this compound observed in vitro translate to significant physiological effects in vivo. Studies have demonstrated that hydroxylated metabolites of JWH-018 retain activity in animal models, producing the classic tetrad of cannabinoid effects: depression of locomotor activity, hypothermia, catalepsy, and analgesia.[1][5][9] Importantly, these effects were blocked by a CB1 receptor-preferring antagonist, confirming that the metabolites are mediating their actions through the CB1 receptor, similar to the parent compound.[5][9]

Furthermore, the potent activation of CB1 receptors by JWH-018 and its active metabolites has been linked to more severe central nervous system effects, such as the triggering of electrographic seizures, an effect also observed with high doses of Δ⁹-THC.[13] The continued presence of active metabolites in serum long after administration of the parent compound likely contributes to a prolonged and more intense toxicological profile.[13]

Key Experimental Protocols

The characterization of this compound's pharmacology relies on standardized, robust in vitro assays. The trustworthiness of these protocols is established through the use of appropriate controls, allowing for the precise determination of affinity and efficacy.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound. The principle is competitive displacement: the unlabeled test ligand (this compound) competes with a radiolabeled ligand of known high affinity (e.g., [³H]CP-55,940) for binding to the receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from mice) or cultured cells expressing the target receptor (e.g., CHO-hCB1) in a buffered solution. Centrifuge to pellet the membranes, which are rich in the target receptor. Resuspend in an appropriate assay buffer.

-

Assay Incubation: In a series of tubes or a microplate, combine:

-

A fixed concentration of receptor-containing membranes.

-

A fixed concentration of the radioligand (e.g., [³H]CP-55,940).

-

Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

-

-

Control Groups:

-

Total Binding: Contains membranes and radioligand only. Represents the maximum signal.

-

Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN 55,212-2). This measures the amount of radioligand that binds to non-receptor components.

-

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Quantification: Wash the filters to remove residual unbound ligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand. This generates a sigmoidal competition curve.

-

Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Experimental workflow for a radioligand competition binding assay.

Protocol: [³⁵S]GTPγS Functional Assay

This assay directly measures the functional consequence of receptor binding: G-protein activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membranes as described in the binding assay protocol.

-

Pre-incubation: Incubate membranes with GDP to ensure G-proteins are in their inactive, GDP-bound state.

-

Assay Incubation: In a microplate, combine:

-

GDP-loaded membranes.

-

Assay buffer containing [³⁵S]GTPγS.

-

Increasing concentrations of the test agonist (e.g., this compound).

-

-

Control Groups:

-

Basal Activity: Contains all components except the test agonist.

-

Non-Specific Binding: Determined in the presence of a large excess of unlabeled GTPγS.

-

-

Incubation: Allow the reaction to proceed (e.g., 60 minutes at 30°C).

-

Harvesting & Quantification: Separate bound from unbound [³⁵S]GTPγS via rapid filtration and quantify radioactivity as described previously.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist. This dose-response curve is used to determine the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ, the maximal stimulation above basal levels).

Conclusion and Implications

The primary pharmacological actions of this compound solidify the principle that it is not an inert metabolite but a pharmacologically significant entity. It is a high-affinity, high-efficacy full agonist at cannabinoid receptors.[5][7] Its potency and intrinsic activity are comparable to, and in some functional aspects greater than, its parent compound JWH-018 and significantly greater than the partial agonist Δ⁹-THC.[2][5]

For researchers, scientists, and drug development professionals, this has critical implications. The pharmacological profile of a parent drug like JWH-018 cannot be considered in isolation. Its active metabolites contribute substantially to the overall duration, intensity, and nature of its physiological and toxicological effects. Any comprehensive evaluation of novel psychoactive substances must therefore include a thorough investigation into the pharmacology of their major metabolites. This knowledge is fundamental for developing accurate diagnostic tools, understanding public health risks, and designing potential therapeutic interventions for intoxication.

References

-

Brents, L. K., Reichard, E. E., Zimmerman, S. M., Moran, J. H., Fantegrossi, W. E., & Prather, P. L. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLOS ONE, 6(7), e21917. [Link]

-

Rajasekaran, M., Brents, L. K., Franks, L. N., Moran, J. H., & Prather, P. L. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2), 100-108. [Link]

-

Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Synthetic cannabinoids. Wikipedia. [Link]

-

Atwood, B. K., Huffman, J., Straiker, A., & Mackie, K. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist. British Journal of Pharmacology, 160(3), 585–593. [Link]

-

Rajasekaran, M., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. ResearchGate. [Link]

-

Fantegrossi, W. E., & Moran, J. H. (2016). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 29, 229-258. [Link]

-

Brents, L. K., Reichard, E. E., Zimmerman, S. M., Moran, J. H., Fantegrossi, W. E., & Prather, P. L. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PubMed. [Link]

-

Wikipedia contributors. (2024). JWH-018. Wikipedia. [Link]

-

Huestis, M. A., & Smith, M. L. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. PubMed Central. [Link]

-

Brents, L. K., Reichard, E. E., Zimmerman, S. M., Moran, J. H., Fantegrossi, W. E., & Prather, P. L. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PubMed Central. [Link]

-

Malyshev, A. Y., et al. (2017). Natural (∆9-THC) and synthetic (JWH-018) cannabinoids induce seizures by acting through the cannabinoid CB1 receptor. Scientific Reports, 7, 10832. [Link]

-

DEA Diversion Control Division. (n.d.). JWH-018. DEA. [Link]

-

Consensus. (n.d.). Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? Consensus. [Link]

Sources

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 4. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]

- 6. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JWH-018 - Wikipedia [en.wikipedia.org]

- 11. consensus.app [consensus.app]

- 12. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural (∆9-THC) and synthetic (JWH-018) cannabinoids induce seizures by acting through the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cannabinoid Receptor (CB1/CB2) Binding Affinity of 5-OH-JWH-018

Executive Summary

The emergence of synthetic cannabinoids has presented a significant challenge to both public health and forensic toxicology. Among the most notorious of the first-generation compounds is JWH-018, a potent agonist of the cannabinoid receptors CB1 and CB2.[1][2] However, the pharmacological activity of the parent compound tells only part of the story. Extensive Phase I metabolism of JWH-018 yields a constellation of hydroxylated metabolites, many of which retain significant biological activity.[3][4] This guide provides a detailed technical examination of a key metabolite, 1-(5-hydroxypentyl)-3-(1-naphthoyl)indole (5-OH-JWH-018). We will dissect its binding affinity for the CB1 and CB2 receptors, provide a validated experimental protocol for its characterization, and discuss the functional implications of this binding. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of the pharmacodynamics of JWH-018 and its primary active metabolites.

Introduction: The Significance of Metabolite Activity

JWH-018, a member of the naphthoylindole family, produces its potent psychoactive effects by acting as a full agonist at the CB1 receptor, which is densely expressed in the central nervous system.[1][5] It also demonstrates high affinity for the CB2 receptor, primarily located in the immune system.[1][5] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis which is a partial agonist, JWH-018's full agonism may contribute to its distinct and often more severe clinical effects.[2][4]

A critical aspect of JWH-018's pharmacology, and a key differentiator from Δ⁹-THC, is its extensive metabolism into multiple active compounds.[4] While Δ⁹-THC has only one major psychoactive metabolite (11-OH-THC), JWH-018 is biotransformed into at least nine monohydroxylated metabolites that retain high affinity and activity at cannabinoid receptors.[4][6] This metabolic profile suggests that the overall pharmacological and toxicological effects of JWH-018 exposure are a composite of the parent drug and its active metabolites. The 5-hydroxypentyl metabolite (this compound) is a major product of this process and its characterization is essential for a complete risk assessment.[7]

Core Concepts: Quantifying Receptor-Ligand Interactions

To understand the potency of a compound like this compound, we must quantify its binding affinity for its target receptors. The gold-standard method for this is the competitive radioligand binding assay.[8][9][10]

3.1 Principle of the Competitive Binding Assay This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]CP-55,940) that has a known high affinity for the target receptor (CB1 or CB2).

-

IC₅₀ (Inhibitory Concentration 50%): This is the concentration of the test compound required to displace 50% of the specific binding of the radioligand. It is determined experimentally by incubating a fixed concentration of radioligand and receptor with a range of concentrations of the test compound.

-

Kᵢ (Inhibition Constant): The IC₅₀ is an experimentally dependent value. To convert it to a true measure of affinity, the Cheng-Prusoff equation is used to calculate the Kᵢ. The Kᵢ represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present. A lower Kᵢ value signifies a higher binding affinity.

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

This transformation allows for the standardized comparison of binding affinities across different experiments and laboratories.

Experimental Protocol: Determination of Kᵢ at CB1/CB2 Receptors

This section details a robust, self-validating protocol for determining the binding affinity of this compound at human CB1 and CB2 receptors. The methodology is synthesized from established procedures for cannabinoid receptor binding assays.[7][9][10]

4.1 Materials and Reagents

-

Receptor Source: Commercially available membrane preparations from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Test Compound: this compound, synthesized and purified.

-

Non-specific Binding Control: WIN-55,212-2 (a high-concentration, non-radioactive CB1/CB2 agonist).[7]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, ice-cold.[7]

-

Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

4.2 Experimental Workflow Diagram

Caption: Agonist-induced CB1/CB2 Gᵢ-protein signaling pathway.

Mechanism of Action:

-

Binding: this compound binds to the CB1 or CB2 receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated Gᵢ/ₒ protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effects:

-

The activated Gαᵢ-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [11][12] * The Gβγ dimer can modulate other effectors, including activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, as well as activating the mitogen-activated protein kinase (MAPK) pathway. [12] The fact that this compound is a full agonist with high affinity means it is a powerful contributor to the intense and prolonged psychoactivity and physiological effects seen with JWH-018 use.

-

Conclusion and Implications

This technical guide establishes that this compound, a primary metabolite of JWH-018, is not an inactive byproduct but a potent cannabinoid agonist in its own right. It exhibits high binding affinity for both CB1 and CB2 receptors, comparable to its parent compound and significantly greater than Δ⁹-THC. [7][13]Furthermore, it functions as a full agonist, capable of maximally activating the receptor-mediated signaling cascade.

For Researchers and Drug Development Professionals:

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Any accurate PK/PD model for JWH-018 must account for the formation and activity of this compound and other active metabolites. The prolonged duration of effects from "Spice" products may be explained by the continued action of these metabolites long after the parent compound has been cleared.

-

Toxicology and Forensics: Urine and blood tests should be designed to detect not only the parent JWH-018 but also its major active metabolites, as their presence is a key indicator of consumption and contributor to the toxicological profile. [1][3]* Therapeutic Development: While JWH-018 itself is a drug of abuse, understanding the structure-activity relationships of its metabolites can inform the design of novel, safer cannabinoid-based therapeutics by identifying moieties that are less prone to forming highly active metabolites.

References

-

Synthetic cannabinoids - Wikipedia. (n.d.). Wikipedia. [Link]

-

Rajasekaran, M., Brents, L. K., Franks, L. N., Moran, J. H., & Prather, P. L. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2), 100-108. [Link]

-

Brents, L. K., Reichard, E. E., Zimmerman, S. M., Moran, J. H., Fantegrossi, W. E., & Prather, P. L. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PLoS One, 6(7), e21917. [Link]

-

JWH-018 - Wikipedia. (n.d.). Wikipedia. [Link]

-

Rajasekaran, M., Brents, L. K., Franks, L. N., Moran, J. H., & Prather, P. L. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. PubMed. [Link]

-

Oddi, S., Scipioni, L., & Maccarrone, M. (2012). Assay of CB1 Receptor Binding. In The Cannabinoid Receptors (pp. 35-45). Humana Press. [Link]

-

Brents, L. K., Reichard, E. E., Zimmerman, S. M., Moran, J. H., Fantegrossi, W. E., & Prather, P. L. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PMC. [Link]

-

Gatch, M. B., & Forster, M. J. (2017). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Journal of Forensic Sciences, 62(6), 1616-1623. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Casella, A. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affi. PLoS One. [Link]

-

Atwood, B. K., Huffman, J., Straiker, A., & Mackie, K. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist. British Journal of Pharmacology, 160(3), 585-593. [Link]

Sources

- 1. JWH-018 - Wikipedia [en.wikipedia.org]

- 2. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 4. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]

- 5. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. antoniocasella.eu [antoniocasella.eu]

The Endocannabinoid System Under the Spotlight: A Technical Guide to 5-OH-JWH-018, a Potent Full Agonist at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of synthetic cannabinoids has presented both a significant challenge to public health and a unique opportunity for cannabinoid research. Among the myriad of these compounds, JWH-018 gained notoriety for its potent psychoactive effects. However, the pharmacological activity of its metabolites is a critical area of investigation for understanding its full physiological impact. This technical guide provides an in-depth exploration of (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, commonly known as 5-OH-JWH-018, a major phase I metabolite of JWH-018. We will delve into its chemical properties, its profound interaction with the cannabinoid receptors CB1 and CB2 as a full agonist, and the downstream signaling cascades it triggers. This document will further provide detailed experimental protocols for the characterization of such compounds, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Metabolite Activity in Synthetic Cannabinoids

The pharmacological profile of a parent drug does not always tell the complete story. Metabolism can significantly alter a compound's activity, leading to detoxification, or in some cases, bioactivation. In the context of synthetic cannabinoids, understanding the activity of metabolites is paramount. JWH-018, a naphthoylindole, is extensively metabolized in vivo, primarily through hydroxylation of its pentyl chain.[1][2][3][4] The resulting hydroxylated metabolites, including this compound, are not merely inactive byproducts. On the contrary, they have been shown to retain significant affinity and efficacy at cannabinoid receptors, contributing to the overall pharmacological and toxicological profile of the parent compound.[1][4][5][6] This guide focuses specifically on the 5-hydroxy metabolite, a key player in the complex pharmacology of JWH-018.

Chemical Profile and Synthesis of this compound

Chemical Structure: (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Molecular Formula: C24H23NO2

Molecular Weight: 357.45 g/mol

The synthesis of this compound is typically achieved for research and analytical purposes through a multi-step process. A common synthetic route involves the protection of the hydroxyl group of a 5-halopentanol, followed by N-alkylation of the indole core of a suitable precursor, and finally deprotection to yield the desired hydroxylated metabolite.[7] The synthesis of JWH-018 itself is often a precursor step, involving the Friedel-Crafts acylation of indole with 1-naphthoyl chloride, followed by N-alkylation with 1-bromopentane.[8][9]

Analytical Characterization of this compound and its isomers is crucial for forensic and research applications and is often accomplished using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][10][11]

Pharmacology: A High-Affinity Full Agonist at CB1 and CB2 Receptors

This compound exhibits a pharmacological profile characterized by high binding affinity and potent, full agonist activity at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1][6][8]

Receptor Binding Affinity

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors. These assays measure the ability of the unlabeled compound to displace a radiolabeled cannabinoid ligand, such as [3H]CP-55,940, from the receptor.[1][6] Studies have demonstrated that hydroxylated metabolites of JWH-018, including the 5-hydroxypentyl derivative, retain high nanomolar affinity for CB1 receptors, often comparable to or even exceeding that of Δ9-THC.[1][4][6]

| Compound | Receptor | Ki (nM) |

| This compound | CB1 | High nanomolar range |

| This compound | CB2 | High nanomolar range |

| JWH-018 | CB1 | 9.00 ± 5.00 |

| JWH-018 | CB2 | 2.94 ± 2.65 |

| Δ9-THC | CB1 | ~40-60 |

Note: Specific Ki values for this compound can vary between studies and experimental conditions. The table provides a qualitative representation based on available literature.

Functional Activity: Full Agonism

Beyond simply binding to the receptors, this compound acts as a full agonist . This means it is capable of eliciting a maximal physiological response upon binding to the receptor, similar to or greater than that of the parent compound, JWH-018.[1][6][8] This is a critical distinction from partial agonists like Δ9-THC, which produce a submaximal response even at saturating concentrations. The full agonist nature of this compound likely contributes to the intense and often adverse effects associated with JWH-018 use.[1][12]

Functional activity is assessed through various in vitro assays, including:

-

GTPγS Binding Assays: These assays measure the activation of G-proteins, a proximal event following receptor agonism. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.[13][14][15][16][17]

-

cAMP Inhibition Assays: CB1 and CB2 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[18][19][20][21][22]

Cannabinoid Receptor Signaling Pathways Activated by this compound

As a full agonist at CB1 and CB2 receptors, this compound activates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins.[18][23]

Activation of the Gi/o pathway by this compound leads to:

-

Inhibition of Adenylyl Cyclase: This results in decreased production of cAMP.[18][23][24]

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[23][25]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Including ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression and cellular processes like proliferation and apoptosis.[18][23][24]

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest (e.g., CHO cells stably transfected with human CB1 or CB2 receptors) in a suitable buffer. [26]Centrifuge to pellet the membranes and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate or individual tubes, add the following:

-

Total Binding: Receptor membranes, assay buffer, and a fixed concentration of radioligand (e.g., [3H]CP-55,940).

-

Non-specific Binding: Receptor membranes, assay buffer, radioligand, and a high concentration of a known unlabeled cannabinoid ligand to saturate the receptors.

-

Test Compound: Receptor membranes, assay buffer, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures G-protein activation to determine agonist efficacy (Emax) and potency (EC50). [13][14][15][16][17] Step-by-Step Protocol:

-

Membrane Preparation: Prepare receptor membranes as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, add receptor membranes, assay buffer containing GDP, and varying concentrations of this compound or a reference agonist.

-

Initiation: Add [35S]GTPγS to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction and separate bound from unbound [35S]GTPγS by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation. [19][20][21][22][27] Step-by-Step Protocol:

-

Cell Culture: Plate cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1) in a 96-well plate and grow to confluency.

-

Pre-treatment: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound, followed by a fixed concentration of forskolin (an adenylyl cyclase activator).

-

Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. [28]6. Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. The inhibition of forskolin-stimulated cAMP production will result in a dose-dependent decrease in the measured signal. Calculate the IC50 value for the inhibition.

Conclusion

This compound is a pharmacologically active metabolite of JWH-018 that functions as a potent, high-affinity full agonist at both CB1 and CB2 cannabinoid receptors. Its robust activation of downstream signaling pathways contributes significantly to the overall physiological and psychoactive effects of its parent compound. The in-depth understanding of the pharmacology of such metabolites is crucial for both clinical toxicology and the development of novel therapeutic agents targeting the endocannabinoid system. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of novel cannabinoid ligands.

References

- Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC - PubMed Central. (n.d.).

- Cannabinoid receptor signaling - PubMed - NIH. (n.d.).

- [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias - Semantic Scholar. (n.d.).

- Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf. (n.d.).

- Signaling pathways of CB1 and CB2 receptors. G proteins are associated... - ResearchGate. (n.d.).

- CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.).

- Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC. (n.d.).

- The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells - Springer Nature Experiments. (n.d.).

- Application Notes and Protocols for Receptor Binding Assay of Butyl-delta(9)-tetrahydrocannabinol - Benchchem. (n.d.).

- Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - ResearchGate. (n.d.).

- GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.).

- Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed. (n.d.).

- (PDF) Assay of CB1 Receptor Binding - ResearchGate. (n.d.).

- GTPγS Binding Assay - Creative Bioarray. (n.d.).

- A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. (n.d.).

- cAMP Hunter™ eXpress CNR1 (CB1) CHO-K1 GPCR Assay - DiscoverX. (n.d.).

- Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC - PubMed Central. (n.d.).

- [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments. (n.d.).

- JWH-018 - Wikipedia. (n.d.).

- Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. (n.d.).

- JWH-018 - Legal-High-Inhaltsstoffe.de. (n.d.).

- CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. (n.d.).

- Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass - ChemRxiv. (n.d.).

- In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed. (n.d.).

- GTPγS Binding Assays - PubMed. (n.d.).

- In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - NIH. (n.d.).

- Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One. (n.d.).

- Full article: Synthesis of nine potential synthetic cannabinoid metabolites with a 5F-4OH pentyl side chain from a scalable key intermediate - Taylor & Francis Online. (n.d.).

- Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC - PubMed Central. (n.d.).

- METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PubMed Central. (n.d.).

- Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - NIH. (n.d.).

- Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. (n.d.).

- Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds - Marshall University. (n.d.).

- Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice - PubMed Central. (n.d.).

- JWH-018 monograph - Soft-Tox.org. (n.d.).

- Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC - PubMed Central. (n.d.).

- Synthetic cannabinoids - Wikipedia. (n.d.).

- Chemical structures of JWH-018 and its common metabolites - ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soft-tox.org [soft-tox.org]

- 4. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]

- 7. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 9. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. JWH-018 - Wikipedia [en.wikipedia.org]

- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 17. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cAMP Hunter™ eXpress CNR1 (CB1) CHO-K1 GPCR Assay [discoverx.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 27. marshall.edu [marshall.edu]

- 28. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of 5-OH-JWH-018 in Research

An In-Depth Technical Guide to the Solubility and Stability of 5-OH-JWH-018 in DMSO

For researchers, scientists, and drug development professionals, the accurate preparation and storage of analytical standards and stock solutions are foundational to reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the solubility and stability of this compound, a major metabolite of the synthetic cannabinoid JWH-018, when dissolved in dimethyl sulfoxide (DMSO). The principles and protocols outlined herein are designed to ensure the integrity of experimental work involving this critical analytical reference material.

This compound, also known as JWH-018 N-(5-hydroxypentyl) metabolite, is a primary product of the in vivo metabolism of JWH-018.[1][2] Its presence in biological samples serves as a key biomarker for confirming the intake of the parent compound.[2] As such, high-purity this compound is an indispensable tool for forensic toxicologists and researchers developing and validating analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for its detection.[2] Given its pivotal role, understanding its physicochemical properties in common laboratory solvents like DMSO is paramount for maintaining the integrity of stock solutions and, by extension, the validity of experimental data.

Part 1: Solubility of this compound in DMSO

The solubility of a compound is a fundamental parameter that dictates the maximum concentration at which a stock solution can be prepared. For this compound, DMSO is an excellent solvent choice due to its high solvating power for a wide range of organic molecules.

Quantitative Solubility Data

The solubility of this compound in DMSO has been empirically determined and is well-documented by major suppliers of analytical reference standards.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Cayman Chemical[1][3] |

| Dimethylformamide (DMF) | 25 mg/mL | Cayman Chemical[1][3] |

| Ethanol | 15 mg/mL | Cayman Chemical[1][3] |

Table 1: Solubility of this compound in various organic solvents.

The data clearly indicates that DMSO can readily dissolve this compound to a concentration of 20 mg/mL.[1][3] This allows for the preparation of highly concentrated stock solutions, which can then be diluted to working concentrations as required for various experimental assays. The high solubility is attributed to the polar aprotic nature of DMSO, which can effectively solvate the polar hydroxyl group and the nonpolar regions of the this compound molecule.

Protocol for Preparing a Saturated Stock Solution

The following protocol outlines the steps for preparing a stock solution of this compound in DMSO. The causality behind these steps is to ensure complete dissolution and accurate concentration.

-

Equilibration of Materials: Allow the vial of solid this compound and the DMSO solvent to come to room temperature before opening. This prevents the condensation of atmospheric moisture into the containers, which could affect the compound's stability and the final concentration.

-

Gravimetric Measurement: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For compounds that may be waxy or difficult to weigh, it is recommended to dissolve the entire contents of the vial.[4]

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound. For example, to prepare a 20 mg/mL solution, add 1 mL of DMSO for every 20 mg of the compound.

-

Facilitating Dissolution: To ensure the compound is fully dissolved, vortex the solution vigorously.[4] If necessary, gentle warming in a water bath (not exceeding 30-40°C) or brief sonication can be employed to aid dissolution.[4] Visually inspect the solution against a light source to ensure there are no undissolved particulates.

Caption: Workflow for preparing a this compound stock solution in DMSO.

Part 2: Stability of this compound in DMSO

The stability of a stock solution is its ability to maintain its chemical integrity and concentration over time under specific storage conditions. Degradation can lead to a decrease in the effective concentration of the target analyte and the appearance of unknown peaks in analytical assays, compromising experimental results.

Factors Influencing Stability

Several factors can influence the stability of this compound in a DMSO solution:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

-

Light: Exposure to UV light can induce photochemical degradation.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and may cause the compound to precipitate out of the solution, leading to an inaccurate concentration.[5]

-

Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.

Recommended Storage Conditions

Based on general best practices for storing compounds in DMSO, the following conditions are recommended for this compound stock solutions:

-

Storage Temperature: Aliquots of the DMSO stock solution should be stored at -20°C or -80°C for long-term storage.[5] For short-term storage (up to one month), -20°C is generally sufficient.[5] For storage exceeding one month, -80°C is preferable.[5]

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]

-

Light Protection: Store aliquots in amber-colored vials or in a light-proof container to protect the compound from light-induced degradation.

-

Inert Atmosphere: For highly sensitive compounds, purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can minimize oxidative degradation.[6]

The solid form of this compound is reported to be stable for at least five years when stored appropriately.[1] While specific long-term stability data for this compound in DMSO is not extensively published in peer-reviewed literature, general studies on compound stability in DMSO suggest that storage at -20°C can preserve many compounds for up to 3 months, and at -80°C for 6 months or longer.[4][5]

Protocol for Assessing Long-Term Stability

To validate the stability of your this compound stock solution under your specific laboratory conditions, a long-term stability study can be performed. The following protocol outlines a self-validating system using LC-MS/MS, a common analytical technique for synthetic cannabinoids.[7][8]

-

Initial Analysis (T=0): Immediately after preparing the stock solution, perform an initial analysis.

-

Prepare a fresh set of calibration standards from a newly opened vial of this compound.

-

Dilute an aliquot of the newly prepared stock solution to a known concentration within the calibration range.

-

Analyze the diluted stock solution and the calibration standards using a validated LC-MS/MS method.

-

The initial concentration measured will serve as the baseline (100% reference).

-

-

Storage of Aliquots: Store multiple aliquots of the stock solution under the desired storage conditions (e.g., -20°C and -80°C).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

-

Sample Preparation and Analysis:

-

Allow the aliquot to thaw completely and come to room temperature.

-

Prepare a fresh set of calibration standards.

-

Dilute the thawed stock solution to the same concentration as the initial analysis.

-

Analyze the sample using the same LC-MS/MS method.

-

-

Data Evaluation:

-

Calculate the concentration of this compound in the stored sample against the fresh calibration curve.

-

Compare the measured concentration to the initial (T=0) concentration. A recovery of 90-110% of the initial concentration is generally considered acceptable.

-

Examine the chromatogram for the appearance of any new degradation peaks.

-

Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.

Conclusion

This compound is readily soluble in DMSO at a concentration of 20 mg/mL, allowing for the preparation of concentrated stock solutions.[1][3] To ensure the long-term stability and integrity of these solutions, it is imperative to store them in aliquots at -20°C or, preferably, -80°C, while protecting them from light and repeated freeze-thaw cycles.[5] By adhering to the protocols outlined in this guide, researchers can be confident in the accuracy of their stock solutions, thereby enhancing the reproducibility and reliability of their experimental data. The implementation of a periodic stability assessment provides a robust, self-validating system to ensure the continued quality of these critical reference materials.

References

-

ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]

- Kozik, V. S., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 205-212.

- Axelsson, J., & Lood, C. (2011). Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Diva-portal.org.

- Poklis, J. L., et al. (2014). METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073. The Journal of pharmacology and experimental therapeutics, 349(3), 462–470.

-

ShareOK. (2015). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). JWH-018. Retrieved from [Link]